11-Phthalocyaninesulfonic acid hydrate
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Overview
Description
Phthalocyanine tetrasulfonate hydrate , is a chemical compound with the empirical formula C32H18N8O12S4·xH2O. It belongs to the class of phthalocyanine derivatives and exhibits interesting properties due to its aromatic macrocyclic structure. The compound features four sulfonic acid groups attached to the phthalocyanine core, making it highly water-soluble and suitable for various applications .
Preparation Methods
Synthetic Routes: The synthesis of 11-Phthalocyaninesulfonic acid hydrate involves the introduction of sulfonic acid groups onto the phthalocyanine framework. Common synthetic routes include:
Sulfonation of Phthalocyanine: Phthalocyanine is treated with concentrated sulfuric acid or oleum (fuming sulfuric acid) to introduce the sulfonic acid groups.
Metal Complexation: Metal complexes of phthalocyanine can be sulfonated to yield the desired compound.
Reaction Conditions: Reaction conditions vary depending on the specific synthetic method employed. Sulfonation reactions typically require elevated temperatures and acidic conditions.
Industrial Production: The industrial production of this compound involves large-scale sulfonation processes. detailed industrial methods are proprietary and may not be widely available.
Chemical Reactions Analysis
11-Phthalocyaninesulfonic acid hydrate undergoes various chemical reactions:
Oxidation and Reduction: It can participate in redox reactions due to its electron-rich aromatic system.
Substitution Reactions: The sulfonic acid groups make it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions: Sulfonation agents (e.g., sulfuric acid), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., hydrazine) are commonly used.
Major Products: Sulfonated phthalocyanines find applications as dyes, pigments, and catalysts.
Scientific Research Applications
Chemistry: Used as a water-soluble dye and indicator.
Biology: Investigated for its interactions with biomolecules (e.g., DNA, proteins).
Medicine: Explored for potential therapeutic applications (e.g., photodynamic therapy).
Industry: Applied in inkjet printing, sensors, and electrochemical devices.
Mechanism of Action
The exact mechanism by which 11-Phthalocyaninesulfonic acid hydrate exerts its effects depends on the specific application. For example:
- As a photodynamic therapy agent , it generates reactive oxygen species upon light activation, leading to cell damage.
- In catalysis , it participates in redox reactions due to its metal center.
Comparison with Similar Compounds
While 11-Phthalocyaninesulfonic acid hydrate is unique due to its sulfonic acid groups, other related compounds include:
- Phthalocyanine derivatives with different substituents (e.g., alkyl, aryl, or halogen groups).
- Non-sulfonated phthalocyanines.
Properties
Molecular Formula |
C32H20N8O13S4 |
---|---|
Molecular Weight |
852.8 g/mol |
IUPAC Name |
2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene-6,15,24,33-tetrasulfonic acid;hydrate |
InChI |
InChI=1S/C32H18N8O12S4.H2O/c41-53(42,43)13-1-5-17-21(9-13)29-33-25(17)37-30-22-10-14(54(44,45)46)2-6-18(22)27(34-30)39-32-24-12-16(56(50,51)52)4-8-20(24)28(36-32)40-31-23-11-15(55(47,48)49)3-7-19(23)26(35-31)38-29;/h1-12H,(H,41,42,43)(H,44,45,46)(H,47,48,49)(H,50,51,52)(H2,33,34,35,36,37,38,39,40);1H2 |
InChI Key |
QNPPZKALMXYKPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)O)C3=NC4=NC(=NC5=C6C=CC(=CC6=C(N5)N=C7C8=C(C=C(C=C8)S(=O)(=O)O)C(=N7)N=C2N3)S(=O)(=O)O)C9=C4C=CC(=C9)S(=O)(=O)O.O |
Origin of Product |
United States |
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